![molecular formula C10H18O2 B1623107 6-Decenoic acid CAS No. 85392-04-7](/img/structure/B1623107.png)
6-Decenoic acid
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Overview
Description
(e)-6-Decenoic acid, also known as (E)-6-decenoate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms (e)-6-Decenoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-6-Decenoic acid has been primarily detected in urine. Within the cell, (e)-6-decenoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome (e)-6-Decenoic acid has a buttery and milky taste.
Scientific Research Applications
1. Safety Assessment and Toxicological Concerns
6-Decenoic acid has been evaluated for various toxicological endpoints. It is not expected to be genotoxic, and its exposure levels are below the threshold of toxicological concern for repeated dose, reproductive, and local respiratory toxicity. The substance also shows no phototoxic/photoallergenic effects and is not considered environmentally persistent, bioaccumulative, or toxic (Api et al., 2021).
2. Detection in Heated Butter
(E)-4-decenoic acid and (E)- and (Z)-5-,6-decenoic acid have been identified as minor components in heated butter. The formation mechanism of these novel decenoic acids is discussed based on model experiments (Ito et al., 2005).
3. Antibiotic Properties in Royal Jelly
10-Hydroxy-Δ2-decenoic acid, a major component of the lipid fraction of royal jelly, exhibits antibiotic activity against a variety of bacteria and fungi. Its activity is less potent compared to conventional antibiotics like penicillin and chlortetracycline, but it still demonstrates significant antimicrobial effects (Blum et al., 1959).
4. Efficient Biosynthesis
Recent research has improved the biosynthesis of 10-Hydroxy-2-decenoic acid, a compound with various unique properties and economic value. Techniques involving transporter overexpression and permeation technology strategies have been applied to enhance the synthesis process (Wang et al., 2022).
5. Interkingdom Signaling
Trans-2-decenoic acid plays a role in interkingdom signaling, particularly in the oral cavity. It inhibits the morphological transition from yeast to hyphae in Candida albicans, an important virulence trait, and can influence multispecies Candida bacteria biofilms in the human body (Vílchez et al., 2010).
6. Effect on Microbial Biofilms
Cis-2-decenoic acid induces the dispersion of established biofilms and inhibits their development. It is active at nanomolar concentrations and has a functional and structural relationship to short-chain fatty acid signaling molecules used in cell-to-cell communication in bacteria and fungi (Davies & Marques, 2008).
7. Potential Inhibitor for COVID-19 Protease
Decenoic acid and its derivatives have been studied for their potential inhibitory effects on the COVID-19 protease, suggesting a possible role in the treatment of this novel coronavirus (Dwivedi et al., 2020).
8. Antimicrobial Properties and Prevention of S. mutans Adherence
Hydroxy-decenoic acid down-regulates the expression of certain genes in Streptococcus mutans and prevents its adherence to cell surfaces. This indicates its potential use in oral health to target specific bacteria without affecting the overall oral flora (Yousefi et al., 2012).
properties
CAS RN |
85392-04-7 |
---|---|
Product Name |
6-Decenoic acid |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(E)-dec-6-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12)/b5-4+ |
InChI Key |
IZOFWCYKCWUJBY-SNAWJCMRSA-N |
Isomeric SMILES |
CCC/C=C/CCCCC(=O)O |
SMILES |
CCCC=CCCCCC(=O)O |
Canonical SMILES |
CCCC=CCCCCC(=O)O |
Other CAS RN |
86503-04-0 85392-04-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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